4-Amino-2-ethylbutanoic acid hydrochloride

Description

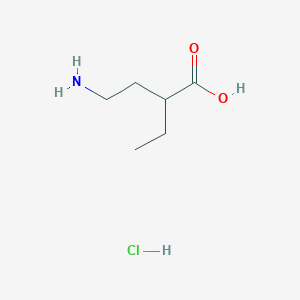

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-2-ethylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-5(3-4-7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGHHCQLWUCZFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 2 Ethylbutanoic Acid Hydrochloride and Its Stereoisomers

Chemo-selective Synthesis Routes for the Butanoic Acid Core

The construction of the fundamental butanoic acid framework of 4-amino-2-ethylbutanoic acid involves strategic carbon chain elongation and the precise introduction of amino and ethyl functionalities. Chemo-selectivity is paramount to ensure that reactions occur at the desired positions without interfering with other reactive sites in the molecule.

Strategies for Carbon Chain Elongation and Functional Group Introduction

One common approach to building the carbon backbone is through Michael addition reactions. This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of a β-substituted γ-amino acid like 4-amino-2-ethylbutanoic acid, a key intermediate could be an α,β-unsaturated ester or a related derivative. The ethyl group can be introduced via the addition of an organometallic reagent, such as an ethylmagnesium halide, in a 1,4-conjugate addition manner to a suitable Michael acceptor.

Another versatile method involves the use of malonic ester synthesis or acetoacetic ester synthesis followed by modifications. For instance, diethyl malonate can be alkylated with an appropriate electrophile to introduce the ethyl group. Subsequent chain elongation and functional group transformations can then be performed to arrive at the desired butanoic acid structure.

The introduction of the amino group at the 4-position can be achieved through various methods. One possibility is the conversion of a terminal halide or a hydroxyl group (via its tosylate or mesylate) to an azide (B81097), followed by reduction to the primary amine. Alternatively, a Gabriel synthesis, involving the reaction of potassium phthalimide (B116566) with a suitable alkyl halide, can provide a protected primary amine that is later deprotected.

Role of Protective Groups in Directed Synthesis

Protecting groups are indispensable in the multi-step synthesis of complex molecules like 4-amino-2-ethylbutanoic acid to ensure chemo-selectivity. wikipedia.orgorganic-chemistry.org The amino and carboxylic acid functionalities are often reactive under various conditions required for carbon-carbon bond formation and other transformations.

The amino group is commonly protected as a carbamate, such as a benzyloxycarbonyl (Cbz or Z) or a tert-butoxycarbonyl (Boc) group. organic-chemistry.org These groups render the nitrogen atom less nucleophilic and are stable to a wide range of reaction conditions. The Cbz group is typically removed by hydrogenolysis, while the Boc group is cleaved under acidic conditions. This orthogonality allows for selective deprotection if other acid- or base-labile groups are present in the molecule.

The carboxylic acid group is often protected as an ester, for example, a methyl, ethyl, or benzyl (B1604629) ester. Esterification prevents the acidic proton from interfering with base-catalyzed reactions and also prevents the carboxylate from acting as a nucleophile. Benzyl esters are particularly useful as they can be cleaved by hydrogenolysis, often concurrently with a Cbz protecting group.

The choice of protecting groups is critical and must be planned carefully to be compatible with the entire synthetic sequence, ensuring their stability during intermediate steps and their selective removal at the appropriate stage. wiley.com

Enantioselective Synthesis and Chiral Resolution Techniques

As 4-amino-2-ethylbutanoic acid possesses a chiral center at the C2 position, the synthesis of its individual enantiomers is of significant interest. This can be achieved through enantioselective synthesis, which creates the desired stereoisomer directly, or by resolving a racemic mixture.

Application of Chiral Auxiliaries in Stereocontrolled Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse.

A well-established strategy for the asymmetric synthesis of α-substituted carboxylic acids involves the use of chiral oxazolidinones, such as those developed by Evans. The acyl-oxazolidinone can undergo diastereoselective alkylation, where the bulky auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face. For the synthesis of (R)- or (S)-2-ethylbutanoic acid derivatives, this would involve the alkylation of a propionyl-oxazolidinone with a suitable electrophile.

Another powerful approach utilizes chiral N-acyl-pseudoephedrine amides. For instance, pseudoephenamine glycinamide (B1583983) can be used for the stereocontrolled synthesis of syn-β-hydroxy-α-amino acids through direct aldolization. nih.gov Modifications of this approach could potentially be adapted for the synthesis of β-substituted γ-amino acids.

The use of nickel(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand is another effective method for the asymmetric synthesis of α-amino acids. mdpi.comtcichemicals.com The chiral ligand directs the stereoselective alkylation of the glycine moiety. This methodology has been successfully applied to the synthesis of various non-proteinogenic amino acids.

| Chiral Auxiliary Type | General Application | Potential Relevance to 4-Amino-2-ethylbutanoic Acid Synthesis |

| Evans Oxazolidinones | Diastereoselective alkylation of N-acyloxazolidinones | Introduction of the ethyl group at the C2 position with high stereocontrol. |

| Pseudoephedrine Amides | Stereocontrolled aldol (B89426) reactions and alkylations | Asymmetric synthesis of precursors to the target molecule. |

| Nickel(II) Schiff Base Complexes | Asymmetric synthesis of α-amino acids via alkylation | Could be adapted for the synthesis of β-substituted γ-amino acids. |

Diastereoselective and Enantioselective Approaches

Diastereoselective reactions are employed when a molecule already contains a stereocenter, and a new one is being created. The existing stereocenter influences the stereochemical outcome of the reaction. In the context of chiral auxiliary-mediated syntheses, the chiral auxiliary creates a diastereomeric intermediate that undergoes a diastereoselective transformation.

Enantioselective catalysis, on the other hand, uses a chiral catalyst to favor the formation of one enantiomer over the other from a prochiral substrate. For instance, catalytic asymmetric hydrogenation of a suitable unsaturated precursor using a chiral rhodium or ruthenium catalyst could be a viable route to establish the stereocenter at the C2 position.

Formation of the Hydrochloride Salt: Principles and Preparative Aspects

The final step in the synthesis is often the formation of the hydrochloride salt. This is typically done to improve the stability, crystallinity, and solubility of the final compound, which is particularly useful for purification and handling.

The principle behind the formation of the hydrochloride salt is a simple acid-base reaction. The basic amino group of 4-amino-2-ethylbutanoic acid reacts with hydrochloric acid (HCl) to form the corresponding ammonium (B1175870) chloride salt.

From a preparative standpoint, the free amino acid is typically dissolved in a suitable solvent, such as methanol, ethanol (B145695), or diethyl ether. A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) or gaseous hydrogen chloride is then added. The hydrochloride salt, being less soluble in the organic solvent, will often precipitate out of the solution and can be collected by filtration. The stoichiometry of the acid addition is controlled to ensure the formation of the desired salt. The resulting solid is then typically washed with a non-polar solvent to remove any residual acid and dried under vacuum. In some cases, the crude amino acid from a deprotection step (e.g., acid-catalyzed removal of a Boc group) can be directly isolated as its hydrochloride salt. mdpi.com

Acid-Base Chemistry in Salt Formation for Research Purity

The conversion of the free amino acid, 4-amino-2-ethylbutanoic acid, into its hydrochloride salt is a crucial step for enhancing stability, solubility in certain solvents, and ease of handling. This transformation is a straightforward acid-base reaction where the basic amino group is protonated by hydrochloric acid. For research applications requiring high purity, the choice of reagents and reaction conditions is paramount to prevent the formation of byproducts.

In a typical laboratory setting, the formation of the hydrochloride salt is achieved by treating a solution of the amino acid with a stoichiometric amount of hydrochloric acid. The concentration of the acid is a key variable. For instance, in the large-scale synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, 6N HCl was employed to facilitate the disassembly of a nickel(II) complex precursor and concurrently form the hydrochloride salt of the amino acid. mdpi.com This higher concentration of acid can expedite the reaction compared to more dilute solutions like 3N HCl, which might also lead to undesired side reactions such as esterification if an alcohol is used as the solvent. mdpi.com

The choice of solvent is another critical factor. An inert solvent that can dissolve the starting amino acid but in which the hydrochloride salt has limited solubility is often ideal, as it can lead to direct precipitation of the pure product. Dimethoxyethane (DME) has been shown to be an effective solvent in the synthesis of a similar amino acid hydrochloride, offering a chemically inert environment. mdpi.com

The process generally involves dissolving the free amino acid in a suitable organic solvent and then adding a solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like diethyl ether or dioxane). The reaction is typically rapid and often exothermic. Careful control of the temperature may be necessary to ensure the formation of a crystalline product rather than an oil.

For amino acid esters, a common procedure involves dissolving the ester in an anhydrous organic solvent, such as diethyl ether, and bubbling gaseous hydrogen chloride through the solution. researchgate.net This method leads to the immediate precipitation of the hydrochloride salt, which can then be isolated by filtration. researchgate.net To ensure high purity, it is beneficial to use anhydrous solvents, as hydrochloride salts are generally water-soluble. researchgate.net

Table 1: Key Parameters in the Formation of Amino Acid Hydrochloride Salts

| Parameter | Considerations for High Purity | Rationale |

|---|---|---|

| Acid Concentration | Use of appropriate concentration (e.g., 6N HCl) | Higher concentrations can increase reaction rate and avoid side reactions like esterification that may occur with lower concentrations in alcoholic solvents. mdpi.com |

| Solvent System | Anhydrous, inert organic solvents (e.g., DME, diethyl ether) | Minimizes water content to prevent dissolution of the product and avoids solvent participation in side reactions. mdpi.comresearchgate.net |

| Stoichiometry | Precise control of the molar ratio of amino acid to HCl | A slight excess of acid can ensure complete conversion of the amino acid to its salt. ru.nl |

| Temperature Control | Cooling may be necessary during acid addition | Manages the exothermic nature of the reaction to promote controlled crystallization. |

Crystallization and Purification Strategies

Crystallization is a powerful technique for the purification of 4-amino-2-ethylbutanoic acid hydrochloride, allowing for the removal of impurities and, in the case of stereoisomeric mixtures, potentially enabling resolution. The success of crystallization depends on the solubility properties of the hydrochloride salt in various solvent systems.

Following the formation of the hydrochloride salt in the reaction mixture, the initial isolation of the crude product is often achieved by precipitation. In the analogous synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, after the disassembly of the precursor complex with 6N HCl in DME, the reaction mixture was quenched with water, leading to the precipitation of the chiral ligand's hydrochloride salt, while the desired amino acid hydrochloride remained in the filtrate. mdpi.com This highlights how solubility differences can be exploited for initial purification.

Recrystallization is the primary method for further purification. This involves dissolving the crude hydrochloride salt in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by controlled cooling to induce the formation of crystals. The choice of solvent is critical; an ideal solvent will dissolve the compound well at higher temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures. For amino acid hydrochlorides, aqueous solutions, often slightly acidified with HCl, are commonly used. ru.nl The product can then be crystallized by slow, controlled evaporation of the solvent or by the addition of a less polar "anti-solvent" in which the salt is insoluble, such as ethanol or acetone. ru.nlgoogle.com

In the case of the fluorinated amino acid analogue, after the initial separation, the filtrate containing the desired product was further processed. mdpi.com While the final product in that specific procedure was an N-protected derivative, the principle of isolating the hydrochloride salt from the aqueous filtrate is applicable. The purity of the crystallized product can be assessed by various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. For chiral compounds, enantiomeric purity is often determined using chiral chromatography.

Table 2: General Crystallization Strategies for Amino Acid Hydrochlorides

| Strategy | Description | Key Considerations |

|---|---|---|

| Cooling Crystallization | The compound is dissolved in a minimal amount of a suitable hot solvent, and the solution is slowly cooled to induce crystallization. | The rate of cooling affects crystal size and purity; slow cooling is generally preferred. |

| Anti-solvent Addition | A solvent in which the compound is insoluble (an anti-solvent) is slowly added to a solution of the compound, causing it to precipitate. | The rate of addition of the anti-solvent and the degree of agitation are important for controlling crystal morphology. |

| Evaporation | The solvent is slowly evaporated from a solution of the compound, leading to an increase in concentration and subsequent crystallization. ru.nl | This method is suitable for compounds that are stable at the temperature of evaporation and can produce high-quality crystals. |

For stereoisomers, preferential crystallization can sometimes be employed for resolution. This technique relies on the fact that under specific conditions, seeding a supersaturated solution of a racemate with a crystal of one enantiomer can induce the crystallization of that enantiomer, leaving the other in solution.

Chemical Reactivity and Derivatization Strategies for Research Applications

Transformations Involving the Amino Functionality

The primary amino group in 4-Amino-2-ethylbutanoic acid is a key site for nucleophilic reactions, allowing for the construction of various derivatives. These transformations typically require initial protection of the carboxylic acid group to prevent unwanted side reactions and ensure regioselectivity.

The nucleophilic character of the amino group facilitates its reaction with acylating and alkylating agents to produce a wide array of N-functionalized derivatives.

Acylation: This process involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide linkage. This is commonly achieved by reacting the amino acid with acyl chlorides or acid anhydrides. For these reactions to proceed, the amino group must be in its unprotonated, free-base form. Therefore, the hydrochloride salt must be neutralized, typically with a non-nucleophilic base. Acylation is fundamental in peptide synthesis where the amino group is protected, for instance, by a tert-butoxycarbonyl (Boc) group.

Alkylation: The introduction of alkyl groups to the amino functionality can be more challenging due to the potential for over-alkylation, yielding secondary, tertiary, or even quaternary ammonium (B1175870) salts. To achieve controlled mono-alkylation, indirect methods are often employed. One common strategy involves reductive amination, where the amino acid is reacted with an aldehyde or ketone in the presence of a reducing agent. Another robust method is the alkylation of a sulfonamide-protected amino acid. monash.edu For example, an N-tosyl protected amino acid can be deprotonated with a base and subsequently reacted with an alkyl halide, like methyl iodide, to yield the N-alkylated product. monash.eduscispace.com The tosyl group can later be removed under specific conditions. monash.edu

| Reaction Type | Reagent Class | Common Examples | Resulting Functional Group |

|---|---|---|---|

| Acylation | Acyl Halides | Acetyl Chloride, Benzoyl Chloride | N-acyl amide |

| Acylation | Acid Anhydrides | Acetic Anhydride (B1165640), Di-tert-butyl dicarbonate (B1257347) (Boc2O) | N-acyl amide / N-carbamate |

| Alkylation | Alkyl Halides (via protected intermediates) | Methyl Iodide, Benzyl (B1604629) Bromide | N-alkyl amine |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Formaldehyde + NaBH3CN | N-alkyl amine |

Amide bond formation is one of the most critical reactions in chemical biology, forming the backbone of peptides and proteins. researchgate.net As a non-proteinogenic amino acid, 4-Amino-2-ethylbutanoic acid can be incorporated into peptide sequences to create peptidomimetics. researchgate.net These are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against proteolytic degradation. researchgate.net

The synthesis of a peptide bond involves coupling the carboxylic acid group of one amino acid with the amino group of another. luxembourg-bio.com To incorporate 4-Amino-2-ethylbutanoic acid, its amino group acts as the nucleophile attacking an activated carboxylic acid of another N-protected amino acid. The process requires the use of coupling reagents to activate the carboxyl group, converting its hydroxyl into a better leaving group. luxembourg-bio.com This activation facilitates the nucleophilic attack by the amino group of 4-Amino-2-ethylbutanoic acid. A multitude of coupling reagents have been developed to ensure high yields and minimize side reactions, particularly racemization at the chiral center. researchgate.net

| Coupling Reagent Class | Specific Reagent Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used; often combined with additives like HOBt to suppress racemization. |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | High reactivity and efficiency. |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Fast coupling times and low racemization levels. |

The incorporation of non-proteinogenic amino acids like 4-Amino-2-ethylbutanoic acid is a key strategy in peptidomimetic research to explore novel structures with unique conformational constraints and biological activities. researchgate.netnih.gov

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of 4-Amino-2-ethylbutanoic acid is the second primary site for chemical modification. These reactions typically require protection of the amino group (e.g., as a Boc or Cbz derivative) to prevent its interference as a nucleophile.

Converting the carboxylic acid to an ester or amide is a common strategy to mask its acidity, improve solubility in organic solvents, or prepare it for further transformations.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. britannica.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. britannica.combond.edu.au The reaction is reversible, and yields can be maximized by using an excess of the alcohol or by removing water as it is formed.

Amidation: The direct formation of an amide from the carboxylic acid group involves the same principles as peptide bond formation. The carboxylic acid is activated with a coupling reagent, followed by the addition of a primary or secondary amine. This allows for the synthesis of a wide range of amide derivatives of 4-Amino-2-ethylbutanoic acid, expanding its utility as a chemical building block. Protecting-group-free amidation methods using Lewis acid catalysts have also been developed for amino acids. nih.gov

The reduction of the carboxylic acid functionality provides access to important synthetic intermediates: primary alcohols and aldehydes.

Reduction to Alcohols: Carboxylic acids are resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). stackexchange.com Therefore, powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required to convert the carboxylic acid group to a primary alcohol (a 1,2-amino alcohol in this case). britannica.comstackexchange.com The reaction is usually performed in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). stackexchange.com An alternative, safer method involves the in-situ formation of a mixed anhydride from the N-protected amino acid, which can then be reduced by NaBH₄. core.ac.ukbenthamopen.com This two-step, one-pot procedure is effective for producing amino alcohols with little racemization. core.ac.uk

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than the starting acid, leading to over-reduction to the primary alcohol. britannica.comoup.com Therefore, indirect methods are generally employed. One common synthetic route involves first reducing the carboxylic acid to the primary alcohol and then carefully oxidizing it back to the aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC). chemistrysteps.com Another strategy is to first convert the carboxylic acid into a derivative that is more readily reduced to the aldehyde level, such as an acid chloride or a Weinreb amide, and then treat it with a controlled reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. chemistrysteps.comresearchgate.netrsc.org

| Transformation | Typical Reagent(s) | Product | Notes |

|---|---|---|---|

| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol | Requires strong, non-protic conditions. |

| Reduction to Alcohol | 1. Ethyl Chloroformate 2. Sodium Borohydride (NaBH4) | Primary Alcohol | Milder, two-step one-pot method for N-protected acids. core.ac.uk |

| Reduction to Aldehyde (Indirect) | 1. LiAlH4 2. Pyridinium Chlorochromate (PCC) | Aldehyde | Involves isolation of the intermediate alcohol. |

| Reduction to Aldehyde (Indirect) | 1. SOCl2 or (COCl)2 2. DIBAL-H (-78 °C) | Aldehyde | Requires conversion to an acid chloride intermediate. |

Chemical Modifications Affecting the Alkyl Side Chain

The alkyl side chain of 4-Amino-2-ethylbutanoic acid, consisting of an ethyl group at the α-carbon and a C2 bridge between the chiral center and the amino group, is composed of unactivated sp³ C-H bonds. These bonds are generally inert under standard organic reaction conditions, making selective functionalization a significant synthetic challenge. rsc.orgnih.gov

Unlike amino acids with reactive side-chain functional groups (e.g., hydroxyl, thiol, or additional carboxyl groups), modifications to the alkyl backbone of this molecule are not straightforward. mdpi.com Classical methods like radical halogenation often lack selectivity and are incompatible with the other functional groups present.

However, modern advances in catalysis have provided powerful tools for the direct functionalization of otherwise unreactive C-H bonds. rutgers.edu While no specific examples involving 4-Amino-2-ethylbutanoic acid are prominently documented, these state-of-the-art methods represent the theoretical strategies that could be employed for its side-chain derivatization.

Potential research strategies could include:

Transition Metal-Catalyzed C-H Activation: Catalytic systems based on metals like palladium, rhodium, or iridium can enable the selective replacement of a C-H bond with a new C-C, C-N, or C-O bond. researchgate.netacs.org For instance, palladium-catalyzed reactions have been used for the δ-C(sp³)–H olefination of aliphatic amines and amino acids, providing a route to novel nonproteinogenic amino acids. acs.org

Directed Borylation: Iridium-catalyzed borylation reactions can selectively functionalize primary C-H bonds in an undirected fashion, installing a versatile boronic ester group that can be subsequently converted into a wide range of other functionalities. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient way to generate radicals that can engage in C-H functionalization reactions, including alkylation of amino acid derivatives. mdpi.com

These advanced synthetic methods offer potential pathways for creating novel analogs of 4-Amino-2-ethylbutanoic acid by modifying its generally unreactive alkyl framework, thereby expanding its structural diversity for research applications. nih.govwikipedia.org

Introduction of Additional Functionalities for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For 4-amino-2-ethylbutanoic acid, derivatization can be employed to explore the impact of various functional groups on its interaction with biological targets.

The carboxylic acid group is another key site for modification. Esterification can be used to mask the negative charge of the carboxylate, which can impact the molecule's ability to cross cell membranes. The size and nature of the alcohol used for esterification can be varied to fine-tune the compound's properties. Amidation of the carboxylic acid provides another avenue for introducing a wide range of substituents, allowing for the exploration of hydrogen bonding interactions and steric effects at the binding site.

The ethyl group at the β-position also presents an opportunity for modification, although this is synthetically more challenging than derivatizing the amino or carboxyl groups. Replacing the ethyl group with other alkyl or aryl groups can provide insights into the steric and electronic requirements of the binding pocket.

The following interactive table illustrates hypothetical derivatives of 4-amino-2-ethylbutanoic acid and their potential impact on biological activity, as would be determined in a typical SAR study.

| Compound ID | R1 (at Amino Group) | R2 (at Carboxyl Group) | R3 (at β-position) | Hypothetical Biological Activity (IC50, µM) |

| Parent | H | OH | CH2CH3 | 50 |

| A1 | COCH3 | OH | CH2CH3 | 75 |

| A2 | Benzyl | OH | CH2CH3 | 30 |

| C1 | H | OCH3 | CH2CH3 | 120 |

| C2 | H | NH-Phenyl | CH2CH3 | 45 |

| B1 | H | OH | Phenyl | 15 |

| B2 | H | OH | Cyclohexyl | 25 |

Synthesis of Analogues for Mechanistic Probing

The synthesis of analogues of 4-amino-2-ethylbutanoic acid is crucial for probing its mechanism of action. By systematically altering the structure of the molecule, researchers can identify the key pharmacophoric elements and understand how they interact with their biological target.

One common strategy for synthesizing β-substituted GABA analogues is the Michael addition. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of 4-amino-2-ethylbutanoic acid analogues, this could involve the addition of a nitromethane (B149229) equivalent to an α,β-unsaturated ester, followed by reduction of the nitro group to an amine. The choice of the α,β-unsaturated ester and the nucleophile allows for the introduction of a wide variety of substituents at the β- and γ-positions.

Another powerful tool for the synthesis of chiral β-substituted GABA derivatives is the use of asymmetric synthesis methods. researchgate.net For instance, organocatalyzed asymmetric Michael additions can be employed to introduce chirality at the β-position with high enantioselectivity. researchgate.net This is particularly important as the biological activity of many GABA analogues is stereospecific.

Furthermore, the synthesis of conformationally constrained analogues can provide valuable information about the bioactive conformation of the molecule. This can be achieved by introducing cyclic structures or rigid linkers into the molecule's backbone. For example, incorporating the carbon chain into a cyclopropane (B1198618) ring has been used to create rigid analogues of other amino acids to probe their bioactive conformations. nih.gov

The following interactive table provides examples of synthetic strategies that could be employed to generate analogues of 4-amino-2-ethylbutanoic acid for mechanistic studies.

| Analogue Type | Synthetic Strategy | Key Intermediate | Purpose of Analogue |

| β-Aryl Analogue | Asymmetric Michael Addition | α,β-unsaturated ester and an aryl nucleophile | To probe the effect of aromatic interactions at the binding site. |

| Conformationally Restricted Analogue | Ring-closing metathesis | Diene-containing amino acid precursor | To determine the bioactive conformation of the molecule. |

| Isosteric Analogue | Bioisosteric replacement of the carboxylic acid | Tetrazole-containing precursor | To investigate the importance of the carboxylic acid for binding and activity. |

| Stereoisomer | Asymmetric synthesis or chiral resolution | Chiral starting material or resolving agent | To determine the stereochemical requirements of the biological target. |

Advanced Analytical Methodologies for Characterization and Quantification in Research Contexts

Chromatographic Separations for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for separating 4-Amino-2-ethylbutanoic acid hydrochloride from impurities and for resolving its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for these purposes.

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like amino acids. mdpi.com Method development for this compound focuses on achieving high resolution, sensitivity, and reproducibility.

Method Development: The development of an HPLC method requires careful selection of the stationary phase, mobile phase, and detector. For a chiral compound such as 4-Amino-2-ethylbutanoic acid, enantioselective HPLC is crucial for determining enantiomeric excess. mdpi.comyakhak.org

Stationary Phases: Chiral Stationary Phases (CSPs) are essential for separating the enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates (e.g., Chiralpak® series), are highly effective. yakhak.org Alternatively, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC™ series) offer multimodal capabilities, suitable for resolving a wide range of amino acids. sigmaaldrich.comsigmaaldrich.com

Mobile Phases: The choice of mobile phase depends on the separation mode.

Normal-Phase: Typically uses a nonpolar solvent like hexane (B92381) with a polar modifier such as 2-propanol or ethanol (B145695). yakhak.org

Reversed-Phase: Employs an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol. This mode is compatible with mass spectrometry. sigmaaldrich.com

Polar Organic Mode: Uses polar organic solvents, offering a different selectivity. sigmaaldrich.com

Derivatization: To enhance UV absorbance or fluorescence for detection, pre-column derivatization is often employed. Reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) or 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) react with the primary amine group, improving detection limits significantly. yakhak.orgresearchgate.net

Validation: Once developed, the method is validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. yakhak.org Validation parameters include specificity, linearity, accuracy, precision, and robustness. jocpr.com

Table 1: Hypothetical HPLC Method Validation Parameters

| Parameter | Specification | Typical Result |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 100.5% |

| Precision (RSD%) | ≤ 2.0% | < 1.5% |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~1 µg/mL |

| Robustness | No significant change with minor variations in method parameters | Pass |

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. chemijournal.com For amino acids like 4-Amino-2-ethylbutanoic acid, derivatization is necessary to increase their volatility and thermal stability. nih.govresearchgate.net

Derivatization and Analysis: The process involves converting the polar amino and carboxyl groups into less polar, more volatile esters or silyl (B83357) derivatives. A common approach is derivatization with alkyl chloroformates, such as ethyl or propyl chloroformate, in an aqueous medium. researchgate.netcore.ac.uk This reaction is rapid and allows for subsequent extraction into an organic solvent for injection into the GC-MS system.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. The gas chromatograph separates the derivatized compound from other components in the sample, and the mass spectrometer provides a mass spectrum that serves as a molecular fingerprint, allowing for positive identification and quantification, even at trace levels. chemijournal.comnih.gov This is particularly useful for identifying the compound and its metabolites in complex biological matrices like urine or plasma. nih.gov

Table 2: Typical GC-MS Parameters for Derivatized Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Ethyl Chloroformate (ECF) or Propyl Chloroformate (PCF) |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |

| Injector Temperature | 260 °C |

| Oven Program | Initial temp 60°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Scan Mode (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are indispensable for confirming the chemical structure of this compound.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. mdpi.com For 4-Amino-2-ethylbutanoic acid, the spectrum would reveal the number of unique protons and carbons and their connectivity.

¹H NMR: The proton NMR spectrum would show distinct signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) groups of the butanoic acid chain, and the methine proton at the chiral center. The chemical shifts and splitting patterns confirm the arrangement of atoms. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would display six unique signals, corresponding to each carbon atom in the molecule, confirming the carbon backbone. semanticscholar.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Amino-2-ethylbutanoic acid

| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH (C1) | ~12.0 (s, 1H) | ~178.0 |

| -CH- (C2) | ~2.5 (m, 1H) | ~45.0 |

| -CH₂- (C3) | ~1.8 (m, 2H) | ~30.0 |

| -CH₂-NH₂ (C4) | ~3.0 (t, 2H) | ~40.0 |

| -CH₂-CH₃ (Ethyl) | ~1.6 (m, 2H) | ~25.0 |

| -CH₂-CH₃ (Ethyl) | ~0.9 (t, 3H) | ~11.0 |

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. For 4-Amino-2-ethylbutanoic acid (molecular weight: 131.18 g/mol ), high-resolution mass spectrometry (HR-MS) can confirm its elemental composition. nih.govchemsynthesis.com

The fragmentation pattern in electron ionization (EI) MS is predictable based on the functional groups present. Key fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org

Loss of functional groups: Fragments corresponding to the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da) are commonly observed. libretexts.org

Table 4: Predicted Mass Spectrometry Data ([M+H]⁺ Adduct)

| Attribute | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₂ |

| Monoisotopic Mass | 131.09463 Da |

| m/z of [M+H]⁺ | 132.10192 |

| Predicted CCS (Ų) for [M+H]⁺ | 129.7 uni.lu |

| Potential Key Fragments (m/z) | 114 ([M+H-H₂O]⁺), 87 ([M+H-COOH]⁺) |

Hyphenated Techniques for Complex Mixture Analysis in Biological Samples

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing compounds in complex biological samples like plasma, urine, or tissue extracts. chemijournal.comsaspublishers.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier hyphenated technique for this purpose. nih.gov

LC-MS/MS offers exceptional selectivity and sensitivity. saspublishers.com The HPLC system separates the target analyte, 4-Amino-2-ethylbutanoic acid, from the thousands of other molecules present in a biological sample. The separated analyte then enters the tandem mass spectrometer. In the MS/MS system, a specific parent ion (e.g., the [M+H]⁺ ion at m/z 132.1) is selected, fragmented, and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a very high degree of certainty in both identification and quantification, minimizing interferences from the sample matrix. nih.govmdpi.com This approach is the gold standard for quantitative bioanalysis of small molecules in metabolic studies and clinical research. nih.govmdpi.com

LC-MS/MS for Metabolomics and Proteomics Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technology for both targeted and non-targeted metabolomics and proteomics due to its high sensitivity and specificity. mdpi.comnih.gov In the context of analyzing a compound like this compound, LC-MS/MS would be the preferred platform for its accurate quantification in complex biological matrices such as plasma, urine, or tissue extracts. nih.gov

In a typical research application, a method would be developed to distinguish 4-Amino-2-ethylbutanoic acid from other endogenous amino acids and metabolites. mdpi.com This involves optimizing both the chromatographic separation and the mass spectrometric detection. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar compounds like amino acids, sometimes allowing for analysis without chemical derivatization. mdpi.com

For detection, a triple quadrupole (QQQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be used for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte, ensuring high selectivity and reducing matrix interference. mdpi.com Predicted mass-to-charge ratios (m/z) for protonated adducts of 4-Amino-2-ethylbutanoic acid could serve as a starting point for method development. uni.lu

Table 1: Predicted Mass Spectrometry Properties for 4-Amino-2-ethylbutanoic acid

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 132.10192 |

| [M+Na]⁺ | 154.08386 |

| [M-H]⁻ | 130.08736 |

| [M+NH₄]⁺ | 149.12846 |

| [M+K]⁺ | 170.05780 |

This data is predictive and would require experimental verification for 4-Amino-2-ethylbutanoic acid. uni.lu

Advanced Sample Preparation and Derivatization for Analytical Precision

Rigorous sample preparation is critical for accurate and reproducible quantification of amino acids in biological samples. creative-proteomics.com The primary goals are to remove interfering macromolecules like proteins and lipids and to modify the analyte to improve its chromatographic behavior and detection sensitivity. creative-proteomics.comsickkids.ca

Sample Preparation: For biological fluids such as plasma or serum, a crucial first step is protein precipitation. This is commonly achieved using organic solvents (e.g., methanol, acetonitrile) or acids (e.g., trichloroacetic acid). creative-proteomics.com Following protein removal, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) might be employed for further cleanup and concentration of the target analyte. nih.gov The choice of extraction method depends on the physicochemical properties of the compound and the complexity of the sample matrix.

Derivatization: Derivatization is a chemical modification process often necessary for amino acids to enhance their volatility for gas chromatography or to improve their retention and detection in liquid chromatography. actascientific.com Since 4-Amino-2-ethylbutanoic acid possesses a primary amine group, it is amenable to reaction with a variety of well-established derivatizing agents. actascientific.comcreative-proteomics.com This pre-column derivatization converts the polar amino acid into a less polar, more easily separated derivative, often with a chromophore or fluorophore for enhanced UV or fluorescence detection. creative-proteomics.com For LC-MS/MS analysis, derivatization can improve chromatographic peak shape and ionization efficiency. mdpi.com

Table 2: Common Derivatization Reagents for Primary Amines and Amino Acids

| Reagent | Abbreviation | Detection Method | Key Characteristics |

|---|---|---|---|

| 9-Fluorenyl methyl chloroformate | FMOC-Cl | UV, Fluorescence | Forms stable derivatives; rapid reaction. creative-proteomics.com |

| Dansyl Chloride | UV, Fluorescence | Simple procedure, forms strongly fluorescent derivatives. creative-proteomics.com | |

| Phenyl Isothiocyanate | PITC | UV | Reacts with primary and secondary amines. creative-proteomics.com |

| Ortho-Phthaldialdehyde | OPA | Fluorescence | Reacts with primary amines in the presence of a thiol; widely used in automated systems. actascientific.com |

The selection of a specific derivatization reagent would depend on the analytical platform, the required sensitivity, and the presence of other interfering substances in the sample. actascientific.comcreative-proteomics.com

Theoretical and Computational Approaches in Research of 4 Amino 2 Ethylbutanoic Acid Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, providing profound insights into the electronic structure and reactivity of molecules. For 4-Amino-2-ethylbutanoic acid hydrochloride, these methods can elucidate fundamental properties that govern its behavior. By solving the Schrödinger equation, or approximations thereof, for the molecule, a detailed picture of its electronic landscape can be obtained.

One of the most common and effective approaches is Density Functional Theory (DFT). DFT calculations can be employed to determine the optimized molecular geometry of this compound, revealing precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional conformation, which in turn influences its interaction with biological targets.

Furthermore, quantum chemical calculations can map the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-deficient. This is often visualized through molecular electrostatic potential (MEP) maps, which are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. For instance, the carboxylic acid and amino groups are expected to be key sites of interaction.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also critical parameters that can be derived from these calculations. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. These calculations can also be used to predict various other electronic properties, such as ionization potential, electron affinity, and dipole moment, all of which contribute to a comprehensive understanding of the molecule's chemical nature.

Illustrative Data from Hypothetical Quantum Chemical Calculations:

| Property | Calculated Value | Significance |

| Optimized Geometry | ||

| C-C bond lengths | ~1.54 Å | Standard single bond lengths |

| C=O bond length | ~1.23 Å | Typical double bond length |

| N-H bond lengths | ~1.01 Å | Standard single bond lengths |

| Electronic Properties | ||

| HOMO Energy | -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 9.7 eV | Suggests high kinetic stability |

| Dipole Moment | 3.5 D | Indicates a polar molecule |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific published research on quantum chemical calculations for this compound is not available.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of this compound, it is essential to study its interactions with specific protein targets. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for this purpose.

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves "docking" the ligand (this compound) into the binding site of a target protein. The process generates various possible binding poses and scores them based on factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces. This allows for the identification of the most likely binding mode and an estimation of the binding affinity. For a molecule like this compound, which is an analog of the neurotransmitter GABA, a likely target for docking studies would be the GABA receptor or the enzyme GABA transaminase.

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target interaction. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of the this compound-protein complex can reveal the stability of the binding pose predicted by docking, the flexibility of both the ligand and the protein's binding site, and the specific interactions that are maintained over time. These simulations can also provide insights into the thermodynamics of binding by calculating the free energy of binding.

Hypothetical Molecular Docking and Dynamics Simulation Results:

| Parameter | Finding | Implication |

| Molecular Docking | ||

| Predicted Binding Affinity | -7.5 kcal/mol | Suggests a stable interaction with the target |

| Key Interacting Residues | Arg123, Gln245, Phe310 | Highlights important amino acids for binding |

| Binding Mode | Forms hydrogen bonds with Arg123 and Gln245 | Indicates specific electrostatic interactions |

| Molecular Dynamics | ||

| RMSD of Ligand | Stable at ~1.2 Å | Confirms the stability of the binding pose |

| Dominant Interactions | Persistent hydrogen bonds and hydrophobic contacts | Elucidates the nature of the stable binding |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific published research on molecular docking and dynamics simulations for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of newly designed compounds and for guiding the synthesis of more potent analogues.

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with known biological activities would be required. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., molecular shape, volume).

Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is derived that correlates the molecular descriptors with the biological activity. A robust QSAR model should have good statistical parameters, such as a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), which indicate its predictive power.

Once a reliable QSAR model is established, it can be used to predict the activity of virtual or newly synthesized analogues of this compound. For example, modifications to the ethyl group or the butanoic acid backbone could be explored. The model can help prioritize which analogues are most likely to have improved activity, thus saving time and resources in the drug discovery process. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed insights by generating 3D contour maps that visualize the regions around the molecule where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity. nih.govnih.govmdpi.commdpi.com

Illustrative QSAR Model Parameters for a Hypothetical Series of Analogues:

| Statistical Parameter | Value | Interpretation |

| R² (Correlation Coefficient) | 0.85 | The model explains 85% of the variance in the data |

| Q² (Cross-validated R²) | 0.72 | The model has good predictive ability |

| Key Descriptors | LogP, Molecular Surface Area, Dipole Moment | Indicates the importance of lipophilicity, size, and polarity |

Note: The data in this table is hypothetical and for illustrative purposes only, as a specific QSAR study on a series of this compound analogues is not available in the published literature.

Emerging Research Applications and Future Directions

Utilization as a Building Block in Complex Bio-organic Synthesis

Amino acids serve as versatile and readily available precursors for the synthesis of natural products and biologically active drugs. chemistryviews.org Non-canonical amino acids, in particular, are instrumental in overcoming the limitations of natural peptides, such as poor stability and low bioavailability, by enabling the creation of peptidomimetics—molecules that mimic the structure and function of peptides. wikipedia.orgnih.gov Gamma-amino acids, such as 4-amino-2-ethylbutanoic acid, are of particular interest as their incorporation into peptide chains can induce unique and stable secondary structures. nih.gov

The incorporation of non-canonical amino acids is a key strategy in generating peptidomimetics. nih.gov By altering the standard peptide backbone, ncAAs can enhance stability against enzymatic degradation and improve pharmacokinetic properties. nih.govacs.org Peptides containing β- and γ-amino acid building blocks are known to form well-defined secondary structures, including helices, turns, and sheets, even in short sequences. nih.govacs.orgnih.gov This ability to control conformation is crucial for designing molecules that can effectively mimic the biological activity of natural peptides.

Macrocyclization is another powerful technique used to constrain the conformation of a peptide, which can lead to improved stability and binding affinity. azolifesciences.com The inclusion of a γ-amino acid like 4-amino-2-ethylbutanoic acid can facilitate the formation of specific turn structures, making it a valuable component in the design of cyclic peptidomimetics. These structured molecules have shown promise in a range of therapeutic areas. mdpi.com

| Class of ncAA | Structural Impact on Peptidomimetics | Example Application |

| β-Amino Acids | Induce stable helical and sheet-like secondary structures; resistant to proteolysis. acs.org | Design of inhibitors for protein-protein interactions, antimicrobial agents. acs.orgmdpi.com |

| γ-Amino Acids | Form novel turn and helical structures (e.g., 10-membered ring hydrogen bonds). nih.govnih.gov | Development of foldamers and unique peptide morphologies for biomaterials. nih.govnih.gov |

| α,α-Dialkyl Glycines | Restrict dihedral angles to strongly promote α-helical conformations. nih.gov | Stabilization of antimicrobial peptides that function by forming membrane channels. nih.gov |

| Stapled Peptides | Involve creating a covalent bridge between side chains to lock in an α-helical structure. nih.gov | Improving protease stability and antitumor activity of antimicrobial peptides. nih.gov |

The unique chemical functionalities of ncAAs make them valuable precursors for the synthesis of advanced biomaterials and functional molecules. mdpi.comrsc.org The ability of peptides containing β- and γ-amino acids to self-assemble into complex and controlled geometries has been leveraged for biomedical applications, including tissue engineering and drug delivery systems. nih.gov The incorporation of ncAAs into protein-based polymers can introduce novel properties, such as photo-crosslinking capabilities, which are useful for creating new biomaterials under mild conditions. mdpi.com

Amino acids in general are recognized as useful synthetic precursors for a wide range of organic molecules, including those with applications beyond biology. chemistryviews.org Their inherent chirality and multiple functional groups allow them to be converted into complex molecular scaffolds like oxindoles and pyrroloindolines, which are prevalent in biologically active compounds. chemistryviews.org A compound like 4-amino-2-ethylbutanoic acid could similarly serve as a starting material for functional molecules where the specific arrangement of its amino and carboxylic acid groups can be exploited for further chemical transformations.

Astrobiological and Geochemical Significance of Related Amino Acid Analogues

The study of organic molecules in meteorites provides a window into the prebiotic chemistry of the early solar system and offers clues about the origins of life on Earth. Carbonaceous chondrites, a type of meteorite, have been found to contain a diverse array of amino acids and their precursors, suggesting that these fundamental building blocks of life could have been delivered to early Earth. nih.gov

Analyses of meteorites have revealed the presence of numerous amino acid analogues beyond the standard 20, including α-, β-, γ-, and δ-amino isomers. nih.gov The discovery of these structurally diverse amino acids supports the idea of abiotic synthesis pathways occurring within the meteorite parent bodies.

Several formation mechanisms have been proposed to explain the variety of amino acids found. The Strecker synthesis is a widely accepted pathway for the formation of α-amino acids from aldehydes, ammonia (B1221849), and cyanide. However, this mechanism does not account for other isomers. Experimental work has shown that hydrothermal reactions involving simple molecules like formaldehyde, glycolaldehyde, and ammonia can simultaneously produce α-, β-, and γ-amino acids, along with insoluble organic matter similar to that found in chondrites. nih.gov This suggests a "one-pot" aqueous chemistry scenario on planetesimals could be responsible for the wide range of organic matter observed. nih.gov

| Amino Acid Type | Proposed Formation Mechanism in Meteorites | Significance |

| α-Amino Acids | Strecker synthesis (reaction of aldehyde/ketone with cyanide and ammonia). | Includes many proteinogenic amino acids, suggesting a prebiotic source for life's building blocks. |

| β-Amino Acids | Michael addition of ammonia to unsaturated carboxylic acid precursors. | Demonstrates that abiotic chemistry can produce structural isomers not common in terrestrial biology. |

| γ- and δ-Amino Acids | Hydrolysis of lactams or decarboxylation of α-amino dicarboxylic acids. | The presence of a wide variety of isomers points to multiple abiotic synthetic pathways in the early solar system. |

The existence of a diverse suite of amino acids in meteorites has profound implications for understanding the origins of life. It suggests that the raw materials for life were not limited to the 20 canonical amino acids and could have been available on the primordial Earth through extraterrestrial delivery. nih.gov The challenge of forming peptides from standard amino acids under prebiotic conditions has led to the exploration of amino acid analogues as alternative building blocks. These analogues may have participated in early chemical evolution, potentially forming proto-peptides and contributing to the emergence of more complex functional molecules.

The presence of these compounds supports the theory that a wide variety of molecular structures could have been involved in the chemical evolution that preceded life. This diversity may have provided multiple pathways for the formation of the first functional polymers.

Innovative Methodologies for Discovering Novel Biochemical Activities

Discovering the function of a novel compound like 4-amino-2-ethylbutanoic acid hydrochloride or peptides derived from it requires sophisticated and efficient screening methods. Modern research employs a range of techniques, from high-throughput screening of large molecular libraries to the precise insertion of ncAAs into proteins to probe their function.

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological activity. nih.gov For peptides and peptidomimetics, libraries of molecules can be synthesized and screened in parallel against a biological target, such as a protein or a cell line. nih.govbmglabtech.com Assays based on fluorescence, for example, can be used to measure binding affinity or enzyme inhibition in a highly automated fashion, accelerating the discovery of new bioactive molecules. bmglabtech.comdrugtargetreview.com

Another powerful approach is the site-specific incorporation of ncAAs into proteins, which allows researchers to probe protein structure and function with high precision. frontiersin.orgnih.gov By replacing a natural amino acid with an ncAA bearing a unique chemical tag (like an azide (B81097) or an alkyne), scientists can use "click chemistry" to attach probes for fluorescence imaging or protein isolation. purdue.eduresearchgate.net This metabolic labeling technique can be used to track newly synthesized proteins within a cell or a whole organism, providing dynamic information that is inaccessible through traditional methods. purdue.edu These methods could be adapted to study how the incorporation of 4-amino-2-ethylbutanoic acid affects a protein's structure, stability, or interactions, thereby revealing its potential biochemical roles. mdpi.com

High-Throughput Screening in Cellular and Biochemical Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid testing of thousands of chemical compounds. This methodology is frequently employed in cellular assays, which assess the effects of compounds on living cells, and biochemical assays, which measure the interaction of compounds with specific molecular targets like enzymes. Despite the importance of identifying novel chemical entities for these assays, a thorough search of scientific databases and research articles reveals no specific studies where this compound has been utilized or evaluated in high-throughput screening campaigns. The absence of such data suggests that this compound is not currently a focus of major screening initiatives or that any related research has not been made public.

Development of Advanced Biosensors and Detection Platforms

Biosensors are sophisticated analytical devices that combine a biological component with a physicochemical detector to measure the presence of specific substances. The development of advanced biosensors is a rapidly growing field with applications ranging from medical diagnostics to environmental monitoring. Amino acids and their derivatives can sometimes play a role in the development of these platforms, either as the target analyte or as a component of the recognition element. However, there is no available research indicating that this compound has been investigated for its potential use in the creation of new biosensors or detection platforms. The scientific literature on novel biosensor development does not currently include this particular compound, indicating a gap in the exploration of its potential in this technological domain.

Q & A

Q. Table 1: Typical Reaction Conditions

| Reactant | Solvent | Temperature | pH | Yield (%) |

|---|---|---|---|---|

| Ethylamine | HCl/EtOH | 60°C | 2.5 | 78–85 |

| Butanoic acid | Aqueous HCl | 70°C | 1.5 | 82–88 |

Advanced: How can researchers ensure enantiomeric purity during synthesis, given the importance of stereochemistry in biological activity?

Answer:

Enantiomeric purity is critical for compounds targeting receptors like GABA, where the (R)-enantiomer is often bioactive . Strategies include:

- Chiral auxiliaries : Use (R)- or (S)-configured starting materials to direct stereochemistry.

- Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during alkylation.

- Resolution : Separate enantiomers via chiral HPLC or diastereomeric salt formation (e.g., with tartaric acid).

- Analytical validation : Confirm purity using polarimetry or chiral stationary-phase HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Basic: What analytical techniques are recommended for characterizing purity and structure?

Answer:

- HPLC : Use a C18 column (150 mm × 4.6 mm, 5 µm) with 0.03 M phosphate buffer (pH 3.0)/methanol (70:30) at 1 mL/min flow rate; UV detection at 210 nm .

- NMR : ¹H NMR (D2O, 400 MHz) shows characteristic peaks: δ 1.2 (t, 3H, CH2CH3), 2.4 (m, 2H, CH2COO⁻), 3.1 (q, 2H, NHCH2).

- Mass spectrometry : ESI-MS m/z 164.1 [M+H]+ (free base), 200.6 [M+Cl]− (hydrochloride).

Advanced: How should discrepancies in reported biological activity data be addressed?

Answer:

Contradictions may arise from:

- Purity differences : Impurities (e.g., residual solvents) can alter receptor binding. Validate via elemental analysis or LC-MS.

- Stereochemical variability : Ensure enantiomeric ratios are reported (e.g., ≥98% (R)-enantiomer).

- Assay conditions : Compare buffer pH, temperature, and cell lines used. For example, GABA receptor affinity assays vary between HEK293 (IC50 1.2 µM) and neuronal cells (IC50 2.8 µM) due to receptor subtype expression .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles (NIOSH/EN 166 standards) .

- Ventilation : Use fume hoods to avoid dust/aerosol inhalation (TLV not established) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies optimize solubility and bioavailability for in vivo studies?

Answer:

- Salt selection : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS).

- Co-solvents : Use DMSO (≤5%) or cyclodextrins for parenteral formulations.

- Prodrugs : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability .

Basic: How does the molecular structure influence reactivity?

Answer:

The ethyl group introduces steric hindrance, reducing nucleophilic attack at the β-carbon. The amino group participates in Schiff base formation, while the carboxylic acid enables peptide coupling. Reactivity trends:

- Acylation : Faster than aliphatic amines (pKa ~8.5 vs. 10.5).

- Decarboxylation : Occurs at >120°C, forming volatile amines (monitor via TGA) .

Advanced: What are the mechanistic insights into GABA receptor interactions?

Answer:

The compound acts as a GABA_A receptor partial agonist, binding to the β-subunit with a Kd of 0.8 µM (compared to 0.5 µM for GABA). Key differences from phenyl-substituted analogs (e.g., 2-amino-2-phenylbutanoic acid hydrochloride) include:

- Hydrogen bonding : The ethyl group reduces π-π stacking with aromatic receptor residues.

- Potency : Lower EC50 (15 µM vs. 8 µM for phenyl analogs) due to reduced hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.